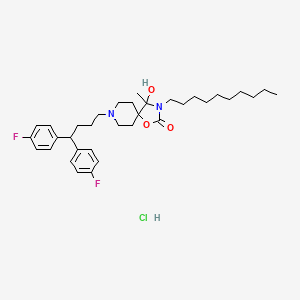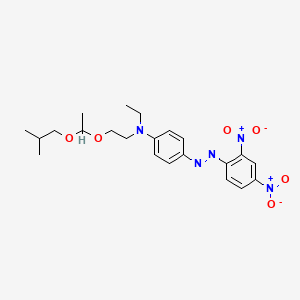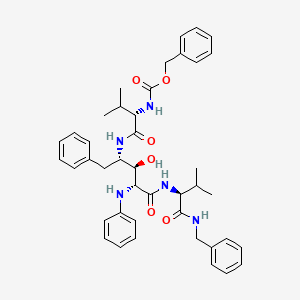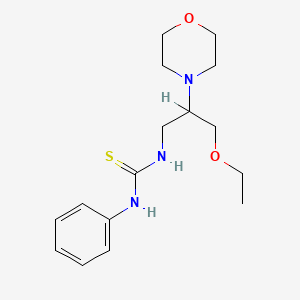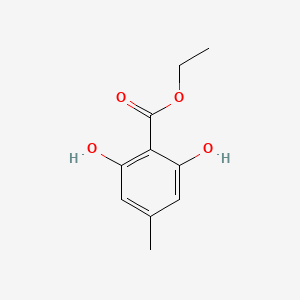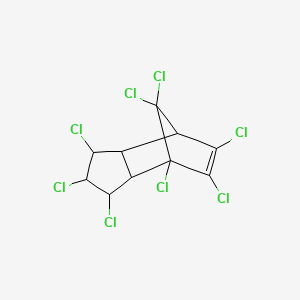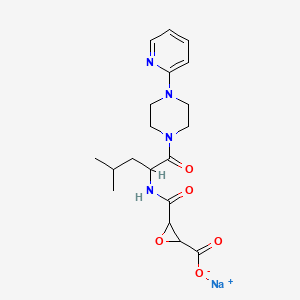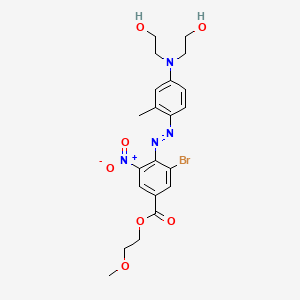
N-Butyl-2-methyl-4-((1-oxobutyl)amino)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Butyl-2-methyl-4-((1-oxobutyl)amino)butanamide is an organic compound with a complex structure It is characterized by the presence of a butanamide backbone with additional functional groups that contribute to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-2-methyl-4-((1-oxobutyl)amino)butanamide typically involves an N-acylation reaction. For instance, one method involves reacting 2-aminobenzothiazole with 4-chlorobutanoyl chloride in dichloromethane (CH₂Cl₂) with sodium bicarbonate (NaHCO₃) as a base at room temperature for 8 hours . The resultant product is then purified through crystallization from cold water.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
N-Butyl-2-methyl-4-((1-oxobutyl)amino)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-Butyl-2-methyl-4-((1-oxobutyl)amino)butanamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-Butyl-2-methyl-4-((1-oxobutyl)amino)butanamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide: Similar in structure but with different functional groups.
1-Butanamine, N-methyl-: Shares a similar butanamide backbone but differs in the attached functional groups.
Uniqueness
N-Butyl-2-methyl-4-((1-oxobutyl)amino)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a compound of significant interest in scientific research.
Eigenschaften
CAS-Nummer |
82023-69-6 |
|---|---|
Molekularformel |
C13H26N2O2 |
Molekulargewicht |
242.36 g/mol |
IUPAC-Name |
4-(butanoylamino)-N-butyl-2-methylbutanamide |
InChI |
InChI=1S/C13H26N2O2/c1-4-6-9-15-13(17)11(3)8-10-14-12(16)7-5-2/h11H,4-10H2,1-3H3,(H,14,16)(H,15,17) |
InChI-Schlüssel |
HXLDUVJCVGTDSY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=O)C(C)CCNC(=O)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





